molecular formula C17H17F6N3 B14893289 (S)-(2,8-Bis(trifluoromethyl)quinolin-4-yl)((R)-piperidin-2-yl)methanamine

(S)-(2,8-Bis(trifluoromethyl)quinolin-4-yl)((R)-piperidin-2-yl)methanamine

Cat. No.: B14893289
M. Wt: 377.33 g/mol
InChI Key: IYXQIYBHCGPCQT-OCCSQVGLSA-N
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Description

(S)-(2,8-Bis(trifluoromethyl)quinolin-4-yl)(®-piperidin-2-yl)methanamine is a complex organic compound that features a quinoline core substituted with trifluoromethyl groups and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2,8-Bis(trifluoromethyl)quinolin-4-yl)(®-piperidin-2-yl)methanamine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-(2,8-Bis(trifluoromethyl)quinolin-4-yl)(®-piperidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(S)-(2,8-Bis(trifluoromethyl)quinolin-4-yl)(®-piperidin-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic properties due to the presence of trifluoromethyl groups.

    Biological Studies: The compound can serve as a probe in biological studies to investigate the function of quinoline-containing biomolecules.

Properties

Molecular Formula

C17H17F6N3

Molecular Weight

377.33 g/mol

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanamine

InChI

InChI=1S/C17H17F6N3/c18-16(19,20)11-5-3-4-9-10(14(24)12-6-1-2-7-25-12)8-13(17(21,22)23)26-15(9)11/h3-5,8,12,14,25H,1-2,6-7,24H2/t12-,14+/m1/s1

InChI Key

IYXQIYBHCGPCQT-OCCSQVGLSA-N

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)N

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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